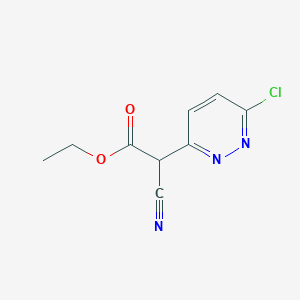
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate is a chemical compound with the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 g/mol. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6-position and a cyano group at the 3-position, along with an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with ethyl cyanoacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the esterification process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used for the reduction of the cyano group.
Major Products
Substitution Reactions: Products include various substituted pyridazine derivatives.
Hydrolysis: The major product is 6-chloro-3-pyridazinecarboxylic acid.
Reduction: The major product is ethyl (6-chloro-3-pyridazinyl)(amino)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate can be compared with other pyridazine derivatives such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar structure but contains a fluorine atom instead of a cyano group.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine core but have different substituents, leading to varied biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8ClN3O2 |
|---|---|
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6(5-11)7-3-4-8(10)13-12-7/h3-4,6H,2H2,1H3 |
InChI-Schlüssel |
GWAWAZHRUNXMLE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1=NN=C(C=C1)Cl |
Kanonische SMILES |
CCOC(=O)C(C#N)C1=NN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B274126.png)
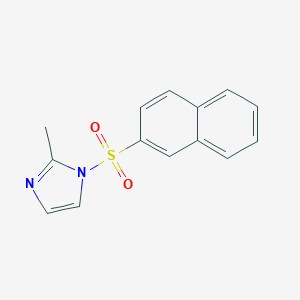
![5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B274133.png)
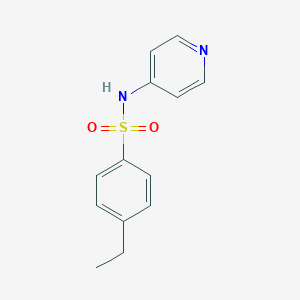
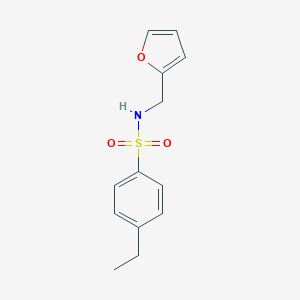
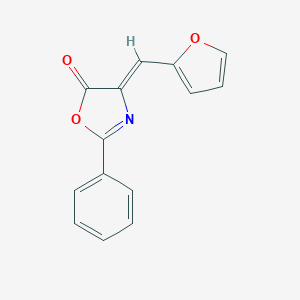
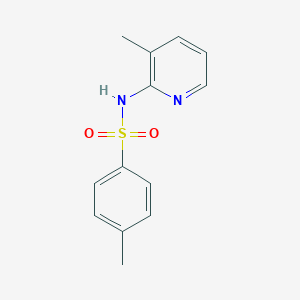
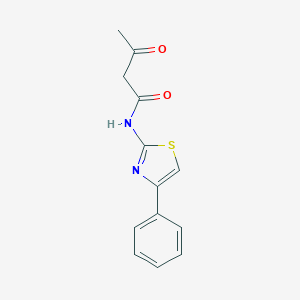
![2-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B274146.png)
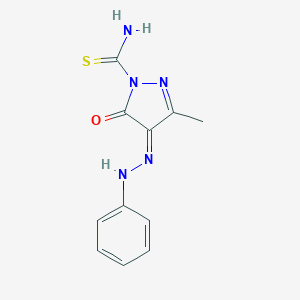
![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)

![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![6,8-DIETHYL (2E)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B274154.png)
